An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 19500-62-0)
An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 19500-62-0)
A Keystone Scaffold for Advanced Drug Discovery and Chemical Biology
This guide offers a comprehensive technical overview of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Delving into its chemical properties, synthesis, and potential applications, this document serves as a foundational resource for leveraging this molecule in pioneering research endeavors.
Chemical Identity and Physicochemical Properties
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of tetrahydroquinoline, featuring a methoxy group at the 7th position of the quinoline ring system. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological assays and as a precursor in organic synthesis.
| Property | Value | Source |
| CAS Number | 19500-62-0 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | [1] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |
Structural Elucidation:
The core structure consists of a bicyclic system where a benzene ring is fused to a saturated heterocyclic amine ring (piperidine). The methoxy group (-OCH₃) at the C7 position significantly influences the molecule's electronic properties and potential biological interactions.
Caption: Chemical structure of 7-Methoxy-1,2,3,4-tetrahydroquinoline.
Synthesis and Manufacturing
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically proceeds via the reduction of the corresponding aromatic precursor, 7-methoxyquinoline. Catalytic hydrogenation is a widely employed and efficient method for this transformation.
General Synthetic Workflow:
Caption: General synthetic route to the target compound.
Detailed Experimental Protocol (Illustrative):
This protocol is a representative example based on established methods for the hydrogenation of quinoline derivatives.[2] Optimization of reaction conditions, including catalyst choice, solvent, temperature, and pressure, is crucial for achieving high yield and purity.
Materials:
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7-Methoxyquinoline
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Palladium on carbon (5% or 10% Pd/C) or Platinum(IV) oxide (PtO₂)
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Ethanol or Methanol (anhydrous)
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Hydrogen gas (H₂)
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Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
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Inert gas (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 7-methoxyquinoline in a suitable solvent such as ethanol.
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Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 5 mol% Pd/C). The vessel should be purged with the inert gas to remove any oxygen.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-500 psi) and heat to the appropriate temperature (e.g., 50-80 °C).
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Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material.
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Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
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Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.
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Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude 7-Methoxy-1,2,3,4-tetrahydroquinoline as a free base.
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Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid in the same or a compatible solvent with stirring.
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Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum to yield the final product.
Potential Applications in Research and Drug Development
While specific research on 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is not as extensive as its isoquinoline counterpart, the tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] The 7-methoxy substitution can modulate the pharmacological properties of the core structure.
Potential Areas of Investigation:
-
Anticancer Agents: Derivatives of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline have been investigated as potent antitumor agents that target the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization.[3] This suggests that the 7-methoxy isomer could also serve as a scaffold for the development of novel anticancer drugs.
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Neuroprotective Agents: The broader class of tetrahydroisoquinolines has been studied for neuroprotective properties.[4] Given the structural similarities, 7-Methoxy-1,2,3,4-tetrahydroquinoline could be explored for its potential in models of neurodegenerative diseases.
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Sigma-2 Receptor Ligands: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown high affinity for the sigma-2 receptor, which is overexpressed in various cancer cells.[5] This highlights a potential avenue for investigating the 7-methoxy-tetrahydroquinoline scaffold in the context of cancer diagnostics and therapeutics.
Hypothesized Mechanism of Action (Anticancer):
Based on the activity of related compounds, a plausible mechanism of action for derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline in an anticancer context could involve the disruption of microtubule dynamics.
Caption: Hypothesized mechanism of action for anticancer activity.
Analytical Characterization
Expected Spectroscopic Data:
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the tetrahydroquinoline ring system (multiplets in the 1.5-3.5 ppm range). The NH proton would likely appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons (in the 110-150 ppm range), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the saturated ring (in the 20-50 ppm range).
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), C=C stretching (aromatic, around 1500-1600 cm⁻¹), and C-O stretching (of the methoxy group, around 1000-1300 cm⁻¹).[6][7]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₀H₁₃NO, m/z ≈ 163.10) and characteristic fragmentation patterns.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
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Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.
Conclusion and Future Perspectives
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride represents a valuable building block for the synthesis of more complex and potentially bioactive molecules. While direct research on this specific compound is emerging, the established importance of the tetrahydroquinoline scaffold in medicinal chemistry, particularly in the development of anticancer agents, suggests a promising future for its derivatives. Further investigation into the synthesis of novel analogs and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity. The methodologies and insights presented in this guide provide a solid foundation for researchers to embark on such explorations.
References
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link][4]
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PubChem. 7-Methoxy-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link][1]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2011. Available from: [Link][2]
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Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Angewandte Chemie International Edition. 2011. Available from: [Link]
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N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry. 2012. Available from: [Link][3]
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Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link][7]
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Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry. 2018. Available from: [Link][5]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link][8]
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